molecular formula C19H22ClNO3 B12576023 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide CAS No. 634186-70-2

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12576023
CAS No.: 634186-70-2
M. Wt: 347.8 g/mol
InChI Key: XYXQYVFYJHSCLV-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide is an organic compound with the molecular formula C19H22ClNO3. This compound is characterized by the presence of a chloro group, a hexyloxy group, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(hexyloxy)aniline.

    Formation of Amide Bond: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-(hexyloxy)aniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety can form hydrogen bonds with biological macromolecules, while the chloro and hexyloxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the hexyloxy group, which may affect its biological activity and solubility.

    N-(3-Hydroxyphenyl)-5-chloro-2-hydroxybenzamide: Contains a hydroxy group instead of a hexyloxy group, which can influence its chemical reactivity and biological properties.

Uniqueness

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature can contribute to its distinct biological activities and applications in various fields.

Properties

CAS No.

634186-70-2

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

5-chloro-N-(3-hexoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C19H22ClNO3/c1-2-3-4-5-11-24-16-8-6-7-15(13-16)21-19(23)17-12-14(20)9-10-18(17)22/h6-10,12-13,22H,2-5,11H2,1H3,(H,21,23)

InChI Key

XYXQYVFYJHSCLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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